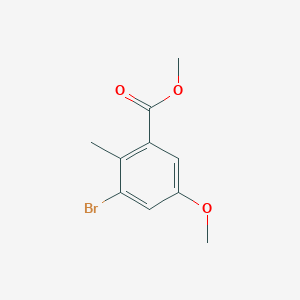

Methyl 3-bromo-5-methoxy-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-methoxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-8(10(12)14-3)4-7(13-2)5-9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNJZPSNMSKZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619877 | |

| Record name | Methyl 3-bromo-5-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13979-62-9 | |

| Record name | Benzoic acid, 3-bromo-5-methoxy-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13979-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 5 Methoxy 2 Methylbenzoate

Established Synthetic Routes for Methyl 3-bromo-5-methoxy-2-methylbenzoate

The synthesis of this compound can be approached by combining several fundamental organic reactions. The order and execution of these steps are critical to achieving the desired substitution pattern on the aromatic ring.

Esterification Reactions for Methyl Benzoate (B1203000) Core Formation

The formation of the methyl ester group is a crucial step, typically achieved through the esterification of the corresponding carboxylic acid, 3-bromo-5-methoxy-2-methylbenzoic acid. The most common method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed. learncbse.inbyjus.com

For related compounds, such as 4-bromo-2-methylbenzoic acid, the esterification is carried out by dissolving the acid in methanol with sulfuric acid as a catalyst to generate the methyl ester intermediate. google.com This standard procedure is widely applicable to various substituted benzoic acids.

Table 1: Comparison of Esterification Catalysts

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in Methanol | Inexpensive, effective | Can cause side reactions (dehydration, charring) |

| Hydrochloric Acid (HCl) | Methanol solution | Cleaner reaction profile | Volatile, corrosive |

| Thionyl Chloride (SOCl₂) | Methanol, often at low temp. | High yield, irreversible | Generates toxic byproducts (SO₂, HCl) |

| Solid Acid Catalysts | High temperature | Reusable, less corrosive | May have lower activity |

Aromatic Bromination Strategies for Selective Bromine Introduction

The introduction of a bromine atom at a specific position on the aromatic ring is governed by the directing effects of the substituents already present. In the case of a precursor like methyl 5-methoxy-2-methylbenzoate, the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing and activating, while the methyl ester (-COOCH₃) group is a meta-directing and deactivating group. The powerful activating and ortho-, para-directing influence of the methoxy group, combined with the directing effect of the methyl group, would primarily dictate the position of bromination.

A common method for aromatic bromination is electrophilic substitution using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. For precursors that are highly activated, the reaction may proceed without a catalyst. Another effective brominating agent is N-Bromosuccinimide (NBS), often used with a radical initiator for benzylic bromination but also applicable for aromatic bromination under certain conditions, particularly with activated rings. google.com For example, the synthesis of 2-bromo-5-methoxybenzoic acid from m-anisic acid is achieved by refluxing with bromine in acetic acid. prepchem.comgoogle.com

Methoxy Group Introduction Methodologies (e.g., Etherification)

The methoxy group is a key functional group that can be introduced through several methods. A common approach is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate (B86663). This would require a precursor such as methyl 3-bromo-5-hydroxy-2-methylbenzoate.

Alternatively, aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols or by the methoxylation of aryl halides. wikipedia.org For instance, a bromo-substituted phenol (B47542) can be converted to its corresponding methoxy derivative. The choice of method depends on the available starting materials and the compatibility of other functional groups present in the molecule. The methoxy group itself is an electron-donating group when at the para position but can be electron-withdrawing at the meta position, influencing the reactivity of the aromatic ring. wikipedia.org

Methyl Group Incorporation Techniques on the Aromatic Ring

Incorporating a methyl group onto the aromatic ring can be accomplished through various reactions. The Friedel-Crafts alkylation is a classic method, involving the reaction of an aromatic ring with an alkyl halide (e.g., methyl chloride) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). However, this reaction is prone to issues like polyalkylation and carbocation rearrangements, and it is generally not effective on strongly deactivated rings.

A more controlled method involves the use of organometallic reagents. For example, a bromo-substituted precursor could undergo a coupling reaction, such as a Suzuki-Miyaura coupling, with a methylboronic acid derivative in the presence of a palladium catalyst. Another approach is the reduction of a related functional group. For instance, a bromomethyl group, which can be introduced via radical bromination of a methyl group, could be part of a larger synthetic strategy. google.com The synthesis of 3-bromo-5-methylbenzoic acid can be achieved by the oxidation of 1-bromo-3,5-dimethylbenzene using potassium permanganate (B83412) (KMnO₄). chemicalbook.com

Novel and Optimized Synthetic Strategies for this compound

While established routes provide a foundation, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic methods.

Industrial Process Scale-Up Considerations and Advancements for Related Benzoates

Scaling up the synthesis of substituted benzoates from the laboratory to an industrial scale presents several challenges. Key considerations include reaction kinetics, heat management, solvent selection and recovery, and purification methods. For instance, in the bromination of methyl 3-methoxy-4-methylbenzoate using N-bromosuccinimide, the reaction is conducted in a solvent like ethyl acetate or chlorobenzene and initiated by a UV lamp at low temperatures (0 to 5°C). google.com

After the reaction, the succinimide byproduct must be removed. This can be done by filtration or by extraction with water. The solvent may then be removed under reduced pressure to yield the crystalline product, which can be further purified by recrystallization. google.com For industrial applications, optimizing solvent use, minimizing waste, and ensuring the safety of the process are paramount. The development of continuous flow reactors, as opposed to batch reactors, is an area of advancement that can offer better control over reaction parameters and improve safety and efficiency for large-scale production of fine chemicals like substituted benzoates.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₁BrO₃ |

| 3-bromo-5-methoxy-2-methylbenzoic acid | C₉H₉BrO₃ |

| Sulfuric Acid | H₂SO₄ |

| Hydrochloric Acid | HCl |

| Methanol | CH₄O |

| 4-bromo-2-methylbenzoic acid | C₈H₇BrO₂ |

| Methyl 5-methoxy-2-methylbenzoate | C₁₀H₁₂O₃ |

| Bromine | Br₂ |

| Iron(III) bromide | FeBr₃ |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| m-Anisic acid | C₈H₈O₃ |

| 2-bromo-5-methoxybenzoic acid | C₈H₇BrO₃ |

| Methyl iodide | CH₃I |

| Dimethyl sulfate | C₂H₆O₄S |

| Methyl 3-bromo-5-hydroxy-2-methylbenzoate | C₉H₉BrO₃ |

| Methyl chloride | CH₃Cl |

| Aluminum chloride | AlCl₃ |

| Methylboronic acid | CH₅BO₂ |

| 1-bromo-3,5-dimethylbenzene | C₈H₉Br |

| Potassium permanganate | KMnO₄ |

| 3-bromo-5-methylbenzoic acid | C₈H₇BrO₂ |

| Methyl 3-methoxy-4-methylbenzoate | C₁₀H₁₂O₃ |

| Ethyl acetate | C₄H₈O₂ |

| Chlorobenzene | C₆H₅Cl |

Development of Feasible and Cost-Effective Synthetic Pathways

The economic viability of synthesizing this compound is a critical factor in its production. Feasible and cost-effective pathways are characterized by the use of readily available starting materials, high-yielding reaction steps, and simplified purification processes. One common strategy involves the esterification of the corresponding carboxylic acid, 3-bromo-5-methoxy-2-methylbenzoic acid. This precursor can be synthesized from commercially available building blocks.

A comparative analysis of different synthetic approaches is often undertaken to identify the most economical route. This analysis considers factors such as the price of raw materials, energy consumption, waste generation, and the complexity of the synthetic procedure. For example, a patent for the preparation of a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, highlights a method that improves upon existing synthesis routes by reducing costs and simplifying the post-treatment steps, thereby enhancing the yield and purity of the final product google.com.

Table 1: Comparison of Reagents for Bromination

| Reagent | Advantages | Disadvantages |

| **Liquid Bromine (Br₂) ** | Inexpensive | Highly corrosive and toxic, can lead to over-bromination |

| N-Bromosuccinimide (NBS) | Easier to handle, often more selective | More expensive than liquid bromine |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including aromatic esters like this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Key aspects of green chemistry in the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical fluids, or conducting reactions in solvent-free conditions. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of solid acid catalysts, for example, in esterification reactions offers advantages such as easy separation and reusability. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Researchers are exploring the use of biocatalysts and solid acid catalysts to develop cleaner and more sustainable synthetic routes for various chemical compounds. mdpi.comscienceinfo.com The application of these principles not only reduces the environmental footprint but can also lead to safer and more economical manufacturing processes.

Key Intermediates and Precursors in this compound Synthesis

Role of Substituted Benzoic Acids (e.g., 3-Bromo-2-methoxy-5-methylbenzoic acid)

Substituted benzoic acids are pivotal precursors in the synthesis of this compound. The most direct precursor is 3-bromo-5-methoxy-2-methylbenzoic acid . The final step in the synthesis is often the esterification of this carboxylic acid with methanol, typically under acidic conditions (Fischer esterification). tcu.edubyjus.comorganic-chemistry.orguomustansiriyah.edu.iqlibretexts.orgyoutube.com

The synthesis of these substituted benzoic acids themselves can be a multi-step process. For instance, the synthesis of 3-bromo-2-methylbenzoic acid can be achieved from 1,3-dibromo-2-methylbenzene through a lithium-halogen exchange followed by carboxylation with dry ice. chemicalbook.com Another route involves the hydrolysis of the corresponding methyl ester. chemicalbook.com Similarly, the synthesis of 3-bromo-5-methylbenzoic acid can be accomplished by the oxidation of 1-bromo-3,5-dimethylbenzene using an oxidizing agent like potassium permanganate. chemicalbook.com

Utilization of Halo-Toluene Derivatives and Related Aromatics

Halo-toluene derivatives serve as versatile starting materials for the synthesis of the target compound. For example, a suitably substituted bromotoluene can be a precursor to the corresponding benzoic acid through oxidation of the methyl group. nih.gov The regiochemistry of the starting halo-toluene is critical to ensure the correct placement of the substituents in the final product.

The bromination of toluene and its derivatives is a common method for introducing a bromine atom onto the aromatic ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, and the position of bromination is directed by the existing substituents on the ring. study.compearson.comgmu.edustudy.com For instance, the methyl group in toluene is an ortho-, para-director.

Preparation of Amine Intermediates (e.g., Methyl 3-amino-5-bromo-2-methylbenzoate)

In some synthetic strategies, an amino group is used as a directing group or as a precursor to other functionalities. Methyl 3-amino-5-bromo-2-methylbenzoate is a key intermediate that can be converted to the target compound. chemicalbook.comsigmaaldrich.com The amino group can be introduced by the reduction of a nitro group. For example, methyl 3-amino-5-bromo-2-hydroxybenzoate can be synthesized from methyl 5-bromo-2-hydroxy-3-nitrobenzoate using iron powder and ammonium chloride in ethanol and water. chemicalbook.com

The amino group can then be transformed into a bromo group via the Sandmeyer reaction. geeksforgeeks.orgadda247.comchemistnotes.combyjus.comscienceinfo.com This reaction involves the diazotization of the amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) bromide to introduce the bromine atom. A similar approach is described in a patent for the preparation of 5-bromo-3-fluoro-2-methylbenzoate from methyl 2-methyl-3-amino-5-bromobenzoate. google.com

Table 2: Key Intermediates and Their Roles

| Intermediate | Role in Synthesis |

| 3-Bromo-5-methoxy-2-methylbenzoic acid | Direct precursor for final esterification step |

| Substituted Halo-toluenes | Starting materials for the formation of the benzoic acid backbone |

| Methyl 3-amino-5-bromo-2-methylbenzoate | Intermediate for the introduction of the bromo group via Sandmeyer reaction |

Mechanistic Studies of Reactions Involved in this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The key transformations in its synthesis include electrophilic aromatic substitution (specifically bromination) and esterification.

The bromination of the aromatic ring, a crucial step to introduce the bromo substituent, proceeds through an electrophilic aromatic substitution (EAS) mechanism. In this reaction, an electrophile (Br+) attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. gmu.edu The aromaticity is then restored by the loss of a proton. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The methyl and methoxy groups are ortho-, para-directing and activating, while the carboxyl or ester group is meta-directing and deactivating.

The final step in many synthetic routes is the Fischer esterification of the corresponding carboxylic acid with methanol. This reaction is acid-catalyzed and involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. tcu.edubyjus.comorganic-chemistry.orguomustansiriyah.edu.iqlibretexts.orgyoutube.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed.

If an amine intermediate is utilized, the Sandmeyer reaction mechanism is relevant. This reaction involves the conversion of an aromatic amine to a diazonium salt, which then undergoes a radical-nucleophilic aromatic substitution. geeksforgeeks.orgadda247.combyjus.com A single electron transfer from a copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. byjus.comscienceinfo.com The aryl radical then reacts with a halide from a copper(II) halide species to form the final aryl halide, regenerating the copper(I) catalyst. byjus.com

Table 3: Reaction Mechanisms in the Synthesis

| Reaction | Key Features of the Mechanism |

| Electrophilic Aromatic Bromination | Formation of a sigma complex (arenium ion), regioselectivity determined by substituents. |

| Fischer Esterification | Acid-catalyzed nucleophilic acyl substitution, involves a tetrahedral intermediate. tcu.edubyjus.comorganic-chemistry.orguomustansiriyah.edu.iqlibretexts.orgyoutube.com |

| Sandmeyer Reaction | Radical-nucleophilic aromatic substitution, involves a diazonium salt intermediate and an aryl radical. geeksforgeeks.orgadda247.combyjus.comscienceinfo.com |

Electrophilic Aromatic Substitution Mechanisms in Bromination

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. The bromination of the aromatic precursor to this compound follows a well-established two-step mechanism.

Mechanism Overview:

Generation of the Electrophile: Molecular bromine (Br₂) itself is not typically electrophilic enough to react with an aromatic ring. Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is used to polarize the Br-Br bond, creating a potent electrophile, the bromonium ion (Br⁺) or a Br₂-FeBr₃ complex. libretexts.org

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. chemistrytalk.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. msu.edu

Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (like FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine substituent. msu.edu This restores the stable aromatic π-system and yields the brominated aromatic product.

Directing Effects of Substituents:

The position of bromination on the benzene ring is dictated by the electronic properties of the substituents already present. chemistrytalk.orgwikipedia.orglumenlearning.com In the case of a precursor like methyl 5-methoxy-2-methylbenzoate, three directing groups are present:

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.comorganicchemistrytutor.com

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect. It is also an ortho, para-director. masterorganicchemistry.com

Methyl Ester Group (-COOCH₃): This is a deactivating group because the electronegative oxygen atoms pull electron density away from the ring, making it less nucleophilic. youtube.comdoubtnut.com Carbonyl-containing groups are typically meta-directors. masterorganicchemistry.comorganicchemistrytutor.com

The formation of the target compound, with bromine at the C-3 position, is a result of the interplay of these directing effects. The methyl group at C-2 directs ortho to C-3. The ester group at C-1 directs meta to C-3. The methoxy group at C-5 directs ortho to C-4 and C-6. The substitution occurs at the C-3 position, indicating that the directing influences of the methyl and ester groups are the determining factors in this specific regiochemical outcome. The stability of the intermediate arenium ion, which is influenced by the resonance and inductive effects of all three substituents, ultimately governs the final product distribution.

| Substituent Group | Electronic Effect | Directing Influence |

|---|---|---|

| -OCH₃ (Methoxy) | Activating (Resonance) | Ortho, Para |

| -CH₃ (Methyl) | Activating (Inductive) | Ortho, Para |

| -COOCH₃ (Methyl Ester) | Deactivating (Resonance/Inductive) | Meta |

Esterification Reaction Kinetics and Pathways

The conversion of the precursor carboxylic acid, 3-bromo-5-methoxy-2-methylbenzoic acid, into its corresponding methyl ester is most commonly achieved through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

Mechanism of Fischer Esterification:

The reaction is a nucleophilic acyl substitution and proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.compearson.com

Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). mdpi.compearson.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst.

Reaction Kinetics:

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Protonated carboxylic acid |

| 2 | Nucleophilic attack by methanol | Tetrahedral oxonium ion |

| 3 | Proton transfer | Tetrahedral intermediate with -OH₂⁺ group |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Final ester product |

Other Functional Group Transformation Mechanisms

The synthesis of the required precursor, 3-bromo-5-methoxy-2-methylbenzoic acid, involves various functional group interconversions (FGIs). youtube.comub.edu These transformations are crucial for installing the desired substituents onto the aromatic ring in the correct orientation.

Key Transformation Pathways:

Oxidation of a Benzylic Methyl Group: A common strategy involves the oxidation of a methyl group at a benzylic position to a carboxylic acid. For example, a starting material like 1-bromo-3-methoxy-2,5-dimethylbenzene could be selectively oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (CrO₃/H₂SO₄) are typically used for this transformation. imperial.ac.uk The mechanism for permanganate oxidation involves the attack of the permanganate ion on a C-H bond of the benzylic carbon, proceeding through a manganese ester intermediate before yielding the benzoate upon workup. A similar oxidation is reported for the synthesis of 3-bromo-5-methylbenzoic acid from 1-bromo-3,5-dimethylbenzene. chemicalbook.com

Sandmeyer Reaction: An alternative route could begin with an aniline derivative, such as 3-amino-5-methoxy-2-methylbenzoic acid. The amino group (-NH₂) can be transformed into a bromo group via a Sandmeyer reaction. This two-step process involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form a diazonium salt (-N₂⁺).

Displacement: The diazonium group is then displaced by a bromide ion, using copper(I) bromide (CuBr) as a catalyst. This reaction proceeds via a radical or radical-cation mechanism.

Hydrolysis of a Nitrile: The carboxylic acid functional group can also be generated from a nitrile (-C≡N). The synthesis of 2-bromo-5-methoxybenzonitrile from 2-bromo-5-methoxybenzoic acid is documented, and the reverse reaction, the hydrolysis of a nitrile, is a standard method for preparing carboxylic acids. guidechem.com This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the nitrogen atom followed by nucleophilic attack by water, leading to an amide intermediate which is further hydrolyzed to the carboxylic acid.

| Initial Functional Group | Target Functional Group | Reaction Type | Typical Reagents |

|---|---|---|---|

| Benzylic Methyl (-CH₃) | Carboxylic Acid (-COOH) | Oxidation | KMnO₄ or CrO₃/H₂SO₄ |

| Amine (-NH₂) | Bromo (-Br) | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuBr |

| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | Hydrolysis | H₃O⁺ or NaOH/H₂O, then H₃O⁺ |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 5 Methoxy 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In a hypothetical ¹H NMR spectrum of Methyl 3-bromo-5-methoxy-2-methylbenzoate, distinct signals would be expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene (B151609) ring.

The aromatic region would likely display two distinct signals for the two aromatic protons. The proton at position 4 (H-4) would be influenced by the adjacent bromine atom and the methoxy group, while the proton at position 6 (H-6) would be influenced by the adjacent methyl ester group. Due to the substitution pattern, these protons would likely appear as doublets, with a small meta-coupling constant (J).

The methyl group attached to the ring (at C-2) would appear as a singlet in the upfield region of the spectrum. The methoxy group protons (at C-5) would also present as a singlet, as would the protons of the methyl ester group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H (H-4) | 7.0 - 7.3 | d | ~2-3 |

| Ar-H (H-6) | 7.4 - 7.6 | d | ~2-3 |

| OCH₃ (ester) | 3.8 - 3.9 | s | N/A |

| OCH₃ (ether) | 3.7 - 3.8 | s | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would appear in the intermediate region of the spectrum, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine (C-3) would be expected to be in a specific range, as would the carbons attached to the methoxy (C-5) and methyl (C-2) groups. The carbons of the methyl and methoxy groups would be found in the most upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165 - 170 |

| C-5 (Ar-OCH₃) | 158 - 162 |

| C-1 (Ar-COOCH₃) | 138 - 142 |

| C-2 (Ar-CH₃) | 135 - 139 |

| C-6 (Ar-H) | 125 - 130 |

| C-4 (Ar-H) | 115 - 120 |

| C-3 (Ar-Br) | 110 - 115 |

| OCH₃ (ester) | 52 - 53 |

| OCH₃ (ether) | 55 - 56 |

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques would be essential for the unambiguous assignment of all proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-4 and H-6), confirming their meta-relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. For example, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and neighboring quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the aromatic ring. For instance, a NOE correlation between the methyl group protons (at C-2) and the proton at H-6 would be expected.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

A strong absorption band for the carbonyl (C=O) stretch of the ester group would be prominent. The C-O stretching vibrations of the ester and ether linkages would also be observable. The aromatic ring would give rise to characteristic C=C stretching and C-H stretching and bending vibrations. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region.

Predicted FTIR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

A detailed analysis combining both FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule, further confirming its structural features.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight and the elucidation of its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the confirmation of identity and the assessment of purity for volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion (M⁺) but also induces fragmentation of the molecule.

For this compound (C₁₀H₁₁BrO₃), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 259.1 g/mol . The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

The fragmentation pattern in EI-MS is highly dependent on the structure of the molecule, with cleavage typically occurring at weaker bonds to form stable carbocations and neutral radicals. For aromatic esters, common fragmentation pathways include the loss of the alkoxy group from the ester functionality.

Predicted Fragmentation Pattern for this compound:

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Significance |

| [M]⁺ | [C₁₀H₁₁⁷⁹BrO₃]⁺ | 259 | Molecular Ion |

| [M - OCH₃]⁺ | [C₉H₈⁷⁹BrO₂]⁺ | 228 | Loss of the methoxy group from the ester |

| [M - COOCH₃]⁺ | [C₈H₈⁷⁹BrO]⁺ | 200 | Loss of the entire methyl ester group |

| [M - Br]⁺ | [C₁₀H₁₁O₃]⁺ | 179 | Loss of the bromine atom |

The retention time from the gas chromatogram, combined with the unique mass spectrum, provides a high degree of confidence in the identity and purity of the compound. Commercially available samples of this compound often cite a purity of 95% to over 98%, which can be verified using this technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS.

In the context of complex mixture analysis, such as monitoring a chemical reaction or analyzing impurities, LC-MS is invaluable. For instance, in the synthesis of this compound, LC-MS can be employed to track the consumption of reactants and the formation of the product and any byproducts in real-time.

The separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The choice of column and mobile phase composition is critical for achieving good separation of components in a mixture. For a compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate.

After separation by LC, the eluent is introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods usually result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or an adduct with a solvent molecule. For this compound, this would correspond to an ion at m/z 260.1 (for the ⁷⁹Br isotope).

By using tandem mass spectrometry (MS/MS), further structural information can be obtained. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a characteristic fragmentation pattern that can be used for structural confirmation and to differentiate between isomers. A study on a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000), demonstrated the utility of LC-MS/MS for its determination in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of a molecule based on its exact mass.

The molecular formula of this compound is C₁₀H₁₁BrO₃. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, and ⁷⁹Br = 78.918338), the theoretical monoisotopic mass of the molecular ion can be calculated with high precision.

Calculated Exact Mass for C₁₀H₁₁⁷⁹BrO₃:

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Bromine (⁷⁹Br) | 1 | 78.918338 | 78.918338 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 257.989158 |

An HRMS instrument can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed elemental formula and ruling out other possibilities with the same nominal mass. This high level of accuracy is crucial for the definitive identification of new compounds and for confirming the structure of known molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

Single Crystal X-ray Diffraction Analysis of Related Benzoates

For instance, the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate reveals important features that are likely to be shared. In this related compound, the molecules are linked in the crystal lattice through C—H⋯O hydrogen bonds and Br⋯O interactions. These types of weak intermolecular forces are expected to play a significant role in the crystal packing of this compound as well.

Expected Crystallographic Parameters (by analogy):

| Parameter | Expected Observation |

| Crystal System | Likely to be a common system such as monoclinic or orthorhombic. |

| Space Group | Centrosymmetric space groups are common for achiral molecules. |

| Intermolecular Interactions | C—H⋯O hydrogen bonds, Br⋯O halogen bonds, and potentially π–π stacking interactions. |

| Conformation | The methyl ester group will likely be twisted slightly with respect to the benzene ring. |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within the crystal, providing a graphical representation of the close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules. The surface is defined at the points where the contribution of the electron density from a given molecule is equal to the sum of the contributions from all other molecules.

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of significant intermolecular interactions can be identified. Red spots on the d_norm surface indicate close contacts, which often correspond to hydrogen bonds or other strong interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following:

C—H⋯O Interactions: The presence of methyl and methoxy groups, as well as aromatic C-H bonds, provides ample opportunities for the formation of weak hydrogen bonds with the oxygen atoms of the ester and methoxy groups of adjacent molecules.

Br⋯O Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen in neighboring molecules. These interactions are increasingly recognized as important forces in directing crystal packing.

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the electron-rich π systems of adjacent rings align.

Computational and Theoretical Chemistry Studies on Methyl 3 Bromo 5 Methoxy 2 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various other electronic and spectroscopic properties.

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement, or optimized geometry, provides crucial information about bond lengths, bond angles, and dihedral angles. For a molecule like Methyl 3-bromo-5-methoxy-2-methylbenzoate, with its rotatable methoxy (B1213986) and methyl ester groups, conformational analysis is essential to identify the most stable conformer(s).

The process typically involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates until the forces on the atoms are minimized. For this compound, the orientation of the methoxy and methyl ester groups relative to the benzene (B151609) ring would be of particular interest. It is expected that the ester group may be nearly coplanar with the benzene ring to maximize conjugation, while the methyl and methoxy groups will adopt positions that minimize steric hindrance with adjacent substituents. In a study on methyl 3,4,5-trimethoxybenzoate, it was found that the methyl ester and the meta-methoxy groups were nearly coplanar with the aromatic ring, while the para-methoxy group was almost perpendicular. researchgate.net A similar conformational preference could be anticipated for the substituents in this compound.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Benzoate (B1203000) (Data is illustrative and not specific to this compound)

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.35 Å |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide a theoretical spectrum that can be compared with experimental data.

For instance, studies on methyl benzoate have successfully used DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, to calculate vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental spectra. nih.govresearchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl groups, C=O stretching of the ester, C-O stretching of the ester and methoxy groups, and C-Br stretching.

Table 2: Illustrative Calculated Vibrational Frequencies for a Substituted Methyl Benzoate Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Methyl C-H stretch | 2980 - 2870 |

| C=O stretch (ester) | ~1725 |

| C-C aromatic stretch | 1600 - 1450 |

| C-O stretch (ester/methoxy) | 1300 - 1100 |

Note: These are typical ranges and the exact values would need to be calculated for the specific molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-donating methoxy group. The LUMO is likely to be distributed over the benzene ring and the electron-withdrawing methyl ester group. The bromine atom, being electronegative, will also influence the orbital energies and distributions. The analysis of the spatial distribution of these orbitals can help predict the sites for electrophilic and nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Aromatic Ester

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are illustrative and would vary for the specific compound.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MESP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MESP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them sites for interaction with electrophiles. The regions around the hydrogen atoms and the bromine atom would exhibit positive potential. The distribution of potential on the aromatic ring will be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing bromo and methyl ester substituents. Studies on substituted anisoles have shown that while the methoxy group is a π-electron donor, through-space effects can also significantly influence the electrostatic potential above the aromatic ring. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These include global descriptors like chemical hardness, softness, and electrophilicity, as well as local descriptors that indicate reactivity at specific atomic sites.

Fukui functions are local reactivity descriptors that indicate the change in electron density at a particular point in a molecule when an electron is added or removed. bas.bg They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

f(r)⁺ : for nucleophilic attack (electron acceptance)

f(r)⁻ : for electrophilic attack (electron donation)

f(r)⁰ : for radical attack

Local softness is another descriptor, related to the Fukui function, that quantifies the reactivity of a specific site. A higher value of local softness indicates a more reactive site. For this compound, the calculation of Fukui functions would pinpoint which of the aromatic carbons are most susceptible to electrophilic or nucleophilic substitution, and how the substituents direct this reactivity. For instance, the carbon atoms ortho and para to the electron-donating methoxy group would be expected to have higher f(r)⁻ values, making them more susceptible to electrophilic attack, though this is modulated by the other substituents.

Table 4: Illustrative Fukui Function Indices for Selected Atoms in a Substituted Benzene Ring

| Atom | f(r)⁺ | f(r)⁻ | f(r)⁰ |

|---|---|---|---|

| C1 | 0.05 | 0.12 | 0.085 |

| C2 | 0.10 | 0.04 | 0.070 |

| C3 | 0.06 | 0.15 | 0.105 |

| C4 | 0.11 | 0.05 | 0.080 |

| C5 | 0.04 | 0.18 | 0.110 |

Note: The numbering is arbitrary and the values are for illustrative purposes only.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global reactivity descriptors are crucial in predicting the chemical behavior of a molecule. Derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), these descriptors offer a quantitative measure of a molecule's stability and reactivity. Key descriptors include chemical hardness (η), which indicates resistance to deformation of the electron cloud, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.

In the absence of specific studies on this compound, it is not possible to provide a data table of its calculated global reactivity descriptors. For other related bromo-substituted aromatic compounds, research has shown how the position and nature of substituents can significantly influence these values. For instance, the presence of an electron-withdrawing bromine atom and electron-donating methoxy and methyl groups would be expected to create a nuanced electronic environment within the target molecule, influencing its hardness and electrophilicity. A hypothetical data table for such descriptors would look as follows, though the values remain undetermined without specific computational studies.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Chemical Hardness | η | Data not available |

| Electronegativity | χ | Data not available |

| Electrophilicity Index | ω | Data not available |

Solvent Effects and Reaction Pathway Modeling through Advanced Computational Methods

The role of the solvent is a critical factor in chemical reactions, capable of altering reaction rates and even the preferred reaction pathway. Advanced computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the presence of a solvent and to calculate the energetic profiles of reaction mechanisms. These models can help elucidate transition states and intermediates, providing a deeper understanding of the reaction dynamics.

For this compound, the modeling of reaction pathways in different solvents would be invaluable for predicting its behavior in various synthetic applications. For example, in nucleophilic substitution reactions, the solvent's polarity could significantly impact the stability of charged intermediates and transition states. However, without specific published research, any discussion on the solvent effects on this particular compound remains speculative. The computational investigation would involve calculating the energies of reactants, products, and transition states in both the gas phase and in the presence of different solvent models to determine the solvent's thermodynamic and kinetic effects.

The lack of direct computational studies on this compound highlights a gap in the current body of scientific literature and presents an opportunity for future research in the field of theoretical and computational chemistry.

Chemical Reactivity and Derivatization Chemistry of Methyl 3 Bromo 5 Methoxy 2 Methylbenzoate

Reactions at the Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for chemical modification. The bromine atom can be replaced or engaged in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

In the case of methyl 3-bromo-5-methoxy-2-methylbenzoate, the bromine atom is the leaving group. However, the substituents on the ring are not strongly activating for a classical SNAr reaction. The methoxy (B1213986) group is electron-donating by resonance, the methyl group is weakly electron-donating, and the methyl ester group is electron-withdrawing but is located meta to the bromine. Because there are no potent electron-withdrawing groups in the ortho or para positions, the Meisenheimer complex is not sufficiently stabilized. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromide. This compound serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org This process typically results in the formation of a trans-substituted alkene. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of an aryl bromide with a terminal alkyne, creating an arylalkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org Copper-free versions of this reaction have also been developed. ucsb.edu

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl bromide with a primary or secondary amine. wikipedia.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. beilstein-journals.orglibretexts.org The choice of ligand is crucial and often depends on the nature of the amine. libretexts.org

Reductive Transformations of Aryl Bromides

The bromine atom can be removed and replaced with a hydrogen atom through a process known as reductive dehalogenation or hydrodehalogenation. This is a useful transformation for removing a directing group after it has served its synthetic purpose. Catalytic hydrogenation is a common and effective method for this transformation. researchwithrutgers.comcolab.ws

The reaction is typically carried out using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. sci-hub.se This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. organic-chemistry.orgresearchgate.net

| Reducing Agent | Catalyst | Solvent | Conditions | Product |

| H₂ (gas) | 10% Pd/C | Methanol (B129727) or Ethanol | Room Temperature, 1 atm | Methyl 5-methoxy-2-methylbenzoate |

| HCOOH/Et₃N | 5% Pd/C | THF | Reflux | Methyl 5-methoxy-2-methylbenzoate |

Transformations Involving the Methoxy Group

The methoxy group (–OCH₃) is an aryl ether linkage that can also undergo specific chemical reactions, primarily cleavage to reveal a phenolic hydroxyl group.

Cleavage Reactions of Aryl Ethers

The demethylation of the aryl methoxy group is a common transformation to unmask a phenol (B47542) functionality. This cleavage typically requires strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose. nih.govgvsu.educore.ac.ukresearchgate.net The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. core.ac.uk

The reaction is usually performed in an inert solvent like dichloromethane (B109758) at low temperatures. Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the final phenolic product.

| Reagent | Solvent | Temperature (°C) | Product |

| BBr₃ | Dichloromethane | -78 to 0 | Methyl 3-bromo-5-hydroxy-2-methylbenzoate |

| HBr (conc. aq.) | Acetic Acid | Reflux | 3-Bromo-5-hydroxy-2-methylbenzoic acid (ester hydrolysis may also occur) |

Selective Oxidation Reactions

The aryl methoxy group is generally stable to many oxidizing agents. Direct and selective oxidation of the methoxy group itself without affecting the aromatic ring or other substituents is challenging and not a common synthetic transformation. Reactions aimed at oxidizing methoxy-substituted arenes often result in more complex outcomes. For instance, under certain conditions, oxidation can lead to the formation of quinone-like structures if the substitution pattern is appropriate, or oxidative demethylation might occur. cdnsciencepub.com However, for a substrate like this compound, selective transformation of the methoxy group via oxidation into another functional group is not a straightforward or high-yielding process. Other parts of the molecule, such as the methyl group on the ring, would be more susceptible to oxidation under certain conditions (e.g., using KMnO₄), typically leading to a carboxylic acid.

Reactions of the Methyl Ester Group

The methyl ester group is a key site for reactivity, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and primary alcohols.

The conversion of the methyl ester to the corresponding carboxylic acid, 3-bromo-5-methoxy-2-methylbenzoic acid, is a fundamental hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible and typically requires heating to drive the reaction to completion. quora.com

Base-Catalyzed Hydrolysis (Saponification): A more common and often more efficient method is saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). psu.educhegg.com The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. This process is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. psu.edu A specific protocol for a structurally similar compound, methyl 3-bromo-2-methylbenzoate, utilizes lithium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by heating to achieve high yields of the corresponding carboxylic acid. chemicalbook.com

| Reaction | Reagents | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Heat | 3-bromo-5-methoxy-2-methylbenzoic acid |

| Saponification | 1. NaOH or LiOH, H₂O/THF 2. H₃O⁺ | 1. Heat 2. Acid quench | 3-bromo-5-methoxy-2-methylbenzoic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction allows for the modification of the ester group of this compound to potentially confer different physical or biological properties. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester) is used. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com For aromatic esters, efficient transesterification with a variety of primary, secondary, or tertiary alcohols can be achieved using strong bases like butyllithium (B86547) in an appropriate solvent such as tetrahydrofuran. researchgate.net

| Reactant Alcohol | Catalyst | Product |

| Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₂H₅) | Ethyl 3-bromo-5-methoxy-2-methylbenzoate |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 3-bromo-5-methoxy-2-methylbenzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 3-bromo-5-methoxy-2-methylbenzoate |

The methyl ester group can be reduced to a primary alcohol, yielding (3-bromo-5-methoxy-2-methylphenyl)methanol. This transformation requires a powerful reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. ncert.nic.in

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.com The reaction mechanism involves two main stages. First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, which, after the departure of the methoxide (B1231860) leaving group, forms an intermediate aldehyde. This aldehyde is immediately reduced further in a second step by another equivalent of hydride in a nucleophilic addition reaction. ucalgary.ca An acidic workup is then performed to protonate the resulting alkoxide, yielding the primary alcohol.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | (3-bromo-5-methoxy-2-methylphenyl)methanol |

Reactions of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene (B151609) ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to certain reactions compared to a typical alkyl C-H bond. This reactivity allows for selective functionalization.

Benzylic Halogenation: A halogen, typically bromine, can be selectively introduced at the benzylic position via a free radical mechanism. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. chadsprep.comlibretexts.org NBS is used to maintain a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. youtube.com This reaction would convert the benzylic methyl group into a bromomethyl group, yielding Methyl 3-bromo-5-methoxy-2-(bromomethyl)benzoate. Lewis acids can also catalyze benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Benzylic Oxidation: The benzylic methyl group can be oxidized to different extents depending on the oxidizing agent used.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will vigorously oxidize any alkyl side chain on a benzene ring that has at least one benzylic hydrogen directly to a carboxylic acid group. chemistrysteps.commasterorganicchemistry.com In this case, the methyl group would be converted to a carboxyl group, yielding 3-bromo-2-(methoxycarbonyl)-5-methoxybenzoic acid.

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are easily oxidized further to carboxylic acids. This requires the use of milder and more controlled oxidizing agents. While not always straightforward, specific methods for benzylic oxidation to aldehydes have been developed, often involving transition metal catalysts. beilstein-journals.orgmdpi.com This transformation would yield Methyl 3-bromo-5-methoxy-2-formylbenzoate.

| Transformation | Reagents | Conditions | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or UV light | Methyl 3-bromo-5-methoxy-2-(bromomethyl)benzoate |

| Oxidation to Aldehyde | Mild/controlled oxidizing agents | Specific catalytic conditions | Methyl 3-bromo-5-methoxy-2-formylbenzoate |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Heat, basic conditions, then acid workup | 3-bromo-2-(methoxycarbonyl)-5-methoxybenzoic acid |

Strategic Derivatization for Enhanced Functionality or Analytical Applications

The various functional groups on this compound serve as handles for strategic derivatization to modify its properties for specific uses, such as enhancing biological activity or enabling detection in analytical assays.

For instance, the bromo substituent on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity and providing access to a vast library of novel compounds.

For analytical purposes, derivatization is often employed to introduce a reporter group, such as a fluorophore, for sensitive detection in techniques like high-performance liquid chromatography (HPLC). A common strategy for compounds containing a carboxylic acid is to label them with a fluorescent agent. nih.gov Therefore, after hydrolysis of this compound to its corresponding carboxylic acid, the acid could be reacted with a fluorescent tagging reagent, such as 4-bromomethyl-7-methoxycoumarin. This creates a highly fluorescent ester derivative, enabling trace-level quantification. This two-step process—hydrolysis followed by fluorescent labeling—is a powerful strategy for analytical applications.

Synthesis of Complex Molecular Architectures and Scaffolds

The strategic positioning of the functional groups on the aromatic ring of this compound makes it a useful precursor for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a linchpin for building molecular complexity through cross-coupling reactions.

For instance, in a hypothetical synthetic route, a Suzuki-Miyaura coupling reaction could be employed to introduce an aryl or heteroaryl group at the C3 position. This reaction would involve the treatment of this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. The resulting biaryl structure could serve as a core scaffold for the development of novel pharmaceutical agents or materials.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 5-methoxy-2-methyl-[1,1'-biphenyl]-3-carboxylate |

| This compound | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Methyl 5-methoxy-2-methyl-3-(pyridin-4-yl)benzoate |

Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, a versatile functional group that can undergo further transformations such as cycloadditions or reductions. Buchwald-Hartwig amination would allow for the formation of a carbon-nitrogen bond, leading to the synthesis of substituted anilines which are prevalent in many biologically active molecules.

Following the initial cross-coupling reaction, the methyl ester can be hydrolyzed to the carboxylic acid. This acid can then be coupled with various amines to form a library of amides, a common functional group in many drug molecules. The combination of these transformations allows for the systematic construction of complex and diverse molecular scaffolds from the relatively simple starting material.

Introduction of Reporter Groups for Spectroscopic or Chromatographic Detection

The functional handles on this compound also facilitate the introduction of reporter groups, which are moieties that enable the detection and quantification of a molecule using spectroscopic or chromatographic techniques. These tagged molecules are invaluable tools in various fields, including bioassays, chemical biology, and materials science.

For example, a fluorescent reporter group could be introduced via a Sonogashira coupling reaction. If a terminal alkyne bearing a fluorophore, such as a dansyl or coumarin (B35378) group, is coupled to this compound, the resulting product would be fluorescent. This would allow for its detection and quantification at very low concentrations using fluorescence spectroscopy.

Table 2: Hypothetical Introduction of a Fluorescent Reporter Group

| Starting Material | Reagent | Reaction Type | Reporter Group |

| This compound | Dansyl propargylamine | Sonogashira Coupling | Dansyl |

| This compound | 7-Ethynyl-4-methylcoumarin | Sonogashira Coupling | Coumarin |

Alternatively, after hydrolysis of the methyl ester to the carboxylic acid, the acid could be coupled with an amine-containing reporter group. For example, coupling with a biotin-amine derivative would introduce a biotin (B1667282) tag. Biotin has a very high affinity for the protein streptavidin, and this interaction can be exploited for detection and purification purposes in various biochemical assays.

For chromatographic detection, a group that enhances UV absorbance or facilitates mass spectrometric ionization can be introduced. For instance, coupling of the carboxylic acid with an amine that contains a readily ionizable group, such as a tertiary amine, could improve its detection by electrospray ionization mass spectrometry (ESI-MS).

The ability to selectively modify the different functional groups of this compound provides a versatile platform for the synthesis of tailored molecules with specific detection properties, highlighting its potential utility in the development of chemical probes and diagnostic tools.

Applications of Methyl 3 Bromo 5 Methoxy 2 Methylbenzoate in Organic Synthesis

Role as a Key Building Block in Multi-Step Organic Syntheses

The strategic placement of a bromine atom, a methoxy (B1213986) group, and a methyl group on the benzene (B151609) ring of Methyl 3-bromo-5-methoxy-2-methylbenzoate makes it a highly valuable starting material for complex, multi-step synthetic sequences. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The ester and methoxy groups can be readily modified or cleaved, providing further avenues for structural elaboration. The methyl group can also participate in various transformations, including oxidation or halogenation, to introduce additional functionalities. This multi-functionality allows chemists to meticulously build up molecular complexity, making this compound a cornerstone in the total synthesis of natural products and complex target molecules.

Precursor to Biologically Active Compounds and Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in a variety of biologically active molecules. This has led to its extensive use as a key intermediate in the synthesis of pharmaceutical compounds targeting a range of diseases.

Synthesis of SGLT2 Inhibitor Precursors and Analogues

One of the most significant applications of this compound and its related bromoaryl analogs is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These drugs are a class of oral anti-diabetic agents that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. Bromoaryls are recognized as active fragments for synthesizing various promising SGLT2 inhibitor candidates. The synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors like canagliflozin, empagliflozin, and luseogliflozin, often utilizes brominated benzoic acid derivatives.

| SGLT2 Inhibitor | Precursor/Key Intermediate | Role of Bromoaryl Moiety |

| Canagliflozin | Diaryl-methane building block | Facilitates key C-C bond formations |

| Empagliflozin | Diaryl-methane building block | Serves as a handle for coupling reactions |

| Luseogliflozin | Diaryl-methane building block | Essential for constructing the core structure |

Development of Kinase Inhibitors and Related Molecular Entities

Kinase inhibitors are a crucial class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth and proliferation. The development of novel and potent kinase inhibitors often involves the synthesis of complex heterocyclic scaffolds. Substituted benzoates, including brominated and methoxylated derivatives, serve as important starting materials in the construction of these scaffolds. For instance, the synthesis of gefitinib, an EGFR kinase inhibitor, starts from methyl 3-hydroxy-4-methoxybenzoate, a compound structurally related to the subject of this article. The strategic placement of substituents on the benzene ring is critical for achieving the desired biological activity and selectivity of the final kinase inhibitor.

Intermediates for Other Therapeutic Agents in Medicinal Chemistry

Beyond SGLT2 and kinase inhibitors, the chemical scaffold of this compound is relevant to the synthesis of a broader range of therapeutic agents. The combination of a halogen for cross-coupling, a methoxy group that can be demethylated to a phenol (B47542) for etherification or other modifications, and an ester for amide bond formation or reduction to an alcohol, provides a rich platform for medicinal chemists to explore. This versatility allows for the generation of diverse compound libraries for screening against various biological targets, accelerating the drug discovery process.

Utilization in Agrochemical and Specialty Chemical Synthesis

While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented, the structural features of this compound suggest its potential in this area. Brominated aromatic compounds are common precursors in the synthesis of pesticides, herbicides, and fungicides. The bromine atom can be a key element for biological activity or a site for further chemical modification to fine-tune the efficacy and selectivity of the agrochemical. For example, derivatives of benzoates are explored for their antimicrobial properties, with the bromine atom often enhancing the compound's interaction with microbial cell membranes.